6-Bromobenzo[d]isoxazol-3-amine
Overview
Description
6-Bromobenzo[d]isoxazol-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of the bromine atom on the benzisoxazole ring makes it a versatile starting material for further chemical transformations. The compound's reactivity is influenced by the electron-withdrawing effect of the isoxazole ring, which activates the bromine for nucleophilic substitution reactions.
Synthesis Analysis
The synthesis of heterocyclic compounds using brominated precursors is a common theme in the literature. For instance, the synthesis of quinazolines and tetrahydroquinazolines can be achieved through copper-catalyzed tandem reactions involving 2-bromobenzyl bromides, aldehydes, and ammonia or amines . Although 6-Bromobenzo[d]isoxazol-3-amine is not directly mentioned, the methodology could potentially be adapted for its functionalization due to the similarity in the reactive bromine moiety.
Molecular Structure Analysis
The molecular structure of 6-Bromobenzo[d]isoxazol-3-amine is characterized by non-covalent interactions when it forms adducts with carboxylic acid derivatives. Studies have shown that these interactions are crucial for the formation of supramolecular assemblies, which are often stabilized by hydrogen bonds . The crystal packing analysis of such compounds reveals the importance of these non-covalent interactions in the solid state.
Chemical Reactions Analysis
The reactivity of brominated heterocycles like 6-Bromobenzo[d]isoxazol-3-amine is exemplified by their ability to undergo various chemical reactions. For example, 3-bromomethylbenzo[d]isoxazole, a related compound, has been shown to couple with benzenediazonium chloride to form new derivatives. The chemical behavior of such brominated compounds towards different reagents has been extensively investigated, indicating a wide range of possible transformations .
Physical and Chemical Properties Analysis
Scientific Research Applications
Non-Covalent Interactions and Crystal Structure
6-Bromobenzo[d]isoxazol-3-amine plays a significant role in binding with carboxylic acid derivatives. Studies have focused on its non-covalent interactions, leading to a better understanding of its function in this context. This compound has been used to prepare anhydrous and hydrated multicomponent organic acid–base adducts, demonstrating its utility in crystallography and molecular structure analysis. These adducts have been characterized using X-ray diffraction, infrared spectroscopy, and elemental analysis, highlighting the compound's relevance in detailed structural studies (Jin et al., 2012).
Organic Acid-Base Adducts
Further research has developed six anhydrous organic acid-base adducts of 6-Bromobenzo[d]isoxazol-3-amine with various organic acids. These studies are pivotal in understanding the compound's role in organic salt and cocrystal formation. Through X-ray diffraction analysis, infrared spectroscopy, and elemental analysis, the properties of these adducts have been extensively characterized, revealing the compound's versatility in forming different structural types (Jin et al., 2014).
Amination and Synthesis Applications
6-Bromobenzo[d]isoxazol-3-amine is involved in various synthesis processes. For instance, a novel method for the selective amination of 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7 via oxidative nucleophilic substitution of hydrogen has been developed, using the nitroamines derived from this compound to synthesize new tricyclic heteroaromatic systems. This showcases the compound's role in facilitating complex chemical reactions and synthesizing new chemical entities (Bastrakov et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-bromo-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLHHYURQCSYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442433 | |
Record name | 6-bromobenzo[d]isoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromobenzo[d]isoxazol-3-amine | |
CAS RN |
177995-39-0 | |
Record name | 3-Amino-6-bromo-1,2-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177995-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromobenzo[d]isoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2-benzoxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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